Methyl 2-(2,2,2-trifluoroethoxy)acetate
Description
Methyl 2-(2,2,2-trifluoroethoxy)acetate is an organofluorine ester featuring a trifluoroethoxy (–OCH₂CF₃) group attached to an acetate backbone. For instance, ethyl 2-(2,2,2-trifluoroethoxy)acetate (C₆H₉F₃O₃, MW 186.13) shares a similar structure but with an ethyl ester group . The methyl variant is expected to exhibit comparable properties, such as a strong ester carbonyl IR absorption near 1746 cm⁻¹ (as seen in substituted analogs) and a molecular weight of 172.11 g/mol (C₅H₇F₃O₃) . This compound likely serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing trifluoroethoxy group enhancing stability and reactivity.
Properties
Molecular Formula |
C5H7F3O3 |
|---|---|
Molecular Weight |
172.10 g/mol |
IUPAC Name |
methyl 2-(2,2,2-trifluoroethoxy)acetate |
InChI |
InChI=1S/C5H7F3O3/c1-10-4(9)2-11-3-5(6,7)8/h2-3H2,1H3 |
InChI Key |
OJCLWGJVTBMCFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(2,2,2-Trifluoroethoxy)acetate
- Molecular Formula : C₆H₉F₃O₃
- Molar Mass : 186.13 g/mol
- Key Differences : The ethyl ester exhibits slightly higher lipophilicity and boiling point compared to the methyl analog due to its larger alkyl chain. Both esters share a carbonyl IR peak near 1746 cm⁻¹ , confirming the ester functionality .
Phosphonate Analogs: Still–Gennari Reagent
- Example : Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
- Molecular Formula : C₇H₉F₆O₅P
- Molar Mass : 342.11 g/mol
- Key Differences : The phosphoryl group introduces distinct reactivity, enabling use in Horner-Wadsworth-Emmons (HWE) olefination reactions for synthesizing α,β-unsaturated esters. This contrasts with the simpler ester’s role as an intermediate .
Substituted Derivatives in Pharmaceuticals
- Example : Dexlansoprazole (C₁₆H₁₄F₃N₃O₂S)
- Structure : Contains a trifluoroethoxy group attached to a pyridine ring in a benzimidazole-based proton-pump inhibitor.
- Key Differences: The trifluoroethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, critical for prolonged therapeutic action .
Comparative Data Table
*Note: Data for the methyl ester is inferred from ethyl analog and substituted derivatives.
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